Vanillic acid glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Research

Field: Pharmacology

Application: Phenylpropanoid glycosides, which are structurally similar to the compound , have been isolated from the plant Microlepia pilosissima and studied for their antioxidant properties.

Method: The compounds were isolated from a 70% EtOH extract of the dry fronds of Microlepia pilosissima.

Cosmetics and Skin Care

Field: Cosmetology

Application: Glycopyranosyl glycerols, which are common natural products and structurally similar to the compound , are known for their strong biological properties, notably as moisturizing agents in cosmetics.

Diabetes Treatment

Field: Medical Research

Application: Glycogen phosphorylase (GP) is a key regulator of glucose levels and, with that, an important target for the discovery of novel treatments against type 2 diabetes.

Chemical Research

Field: Chemistry

Application: The compound “4-(β-D-Glucopyranosyloxy)benzoate” is a chemical compound with the molecular formula C13H15O8.

Pharmaceutical Research

Application: The compound “4-(β-D-Glucopyranosyloxy)-3,5-dimethoxybenzoic acid” is a chemical compound with the molecular formula C15H20O10.

Industrial Applications

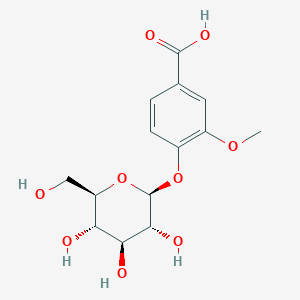

Vanillic acid glucoside, specifically known as vanillic acid 4-beta-D-glucoside, is a naturally occurring compound that belongs to the class of hydrolyzable tannins. It is characterized by a glucoside bond between vanillic acid and glucose, which contributes to its unique properties. This compound is soluble in water and exhibits weak acidity, indicated by its pKa value. Vanillic acid glucoside is primarily derived from the hydrolysis of lignin, a complex organic polymer found in plant cell walls, and is associated with various phenolic compounds resulting from this process .

The chemical behavior of vanillic acid glucoside can be influenced by several reactions:

- Hydrolysis: In acidic or basic conditions, vanillic acid glucoside can undergo hydrolysis to release vanillic acid and glucose. This reaction is significant in metabolic pathways and during food processing.

- Oxidation: Vanillic acid glucoside can be oxidized to form various phenolic compounds, which may enhance its antioxidant properties.

- Esterification: The hydroxyl groups of glucose can participate in esterification reactions, potentially leading to the formation of more complex glycosides or esters.

Vanillic acid glucoside exhibits several biological activities that have garnered interest in pharmacological research:

- Antioxidant Properties: It has been shown to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects: Studies indicate that vanillic acid glucoside may reduce inflammation markers, contributing to its potential therapeutic applications in inflammatory diseases .

- Hepatoprotective Activity: Research suggests that it may protect liver cells from damage caused by toxins or oxidative stress .

- Hypolipidemic Effects: Vanillic acid glucoside may help lower lipid levels in the blood, which is beneficial for cardiovascular health .

Vanillic acid glucoside can be synthesized through various methods:

- Natural Extraction: It can be extracted from plant sources rich in lignin or phenolic compounds through solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis involves the glycosylation of vanillic acid using glucose under acidic or enzymatic conditions to form the glucoside bond.

- Biotechnological Approaches: Enzymatic methods using glycosyltransferases can yield vanillic acid glucoside with high specificity and yield.

The applications of vanillic acid glucoside span multiple fields:

- Food Industry: Used as a flavoring agent due to its pleasant aroma and taste profile.

- Pharmaceuticals: Investigated for its potential health benefits, including antioxidant and anti-inflammatory properties.

- Cosmetics: Incorporated into skincare products for its skin-protective effects against oxidative damage.

Several compounds share structural similarities with vanillic acid glucoside. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Vanillin β-D-glucoside | Glycoside | Precursor to vanillin; used extensively in flavoring. |

| 1-O-Vanilloyl-beta-D-glucose | O-acyl carbohydrate | Contains a vanilloyl group; different bonding structure. |

| Ferulic Acid Glucoside | Hydroxycinnamic acid | Exhibits strong antioxidant properties; different functional groups. |

| Caffeic Acid Glucoside | Hydroxycinnamic acid | Known for anti-inflammatory effects; distinct aromatic structure. |

Vanillic acid glucoside stands out due to its specific combination of antioxidant and anti-inflammatory properties, as well as its unique glycosidic structure that differentiates it from other similar compounds. Its dual functionality as both a flavoring agent and a potential therapeutic compound highlights its versatility in various applications.